molecular formula C18H16ClN3O4 B2837594 1-(2-chloro-5-nitrobenzoyl)-N-ethylindoline-2-carboxamide CAS No. 1103515-39-4

1-(2-chloro-5-nitrobenzoyl)-N-ethylindoline-2-carboxamide

Cat. No. B2837594
CAS RN: 1103515-39-4
M. Wt: 373.79
InChI Key: YWNNLKDIXBISSD-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the specific synthesis process for “1-(2-chloro-5-nitrobenzoyl)-N-ethylindoline-2-carboxamide” is not available, a related compound, “2-chloro-5-nitrobenzoic acid”, has a documented production process. It involves nitration, alkali dissolution, and acid precipitation based on o-chlorobenzoic acid as a raw material .

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis of Carboxamides and Sulfonamides : Research by Ignatovich et al. (2019) focuses on the synthesis of new carboxamides and sulfonamides containing alkyl and heterocyclic fragments. This synthesis is based on 2-arylaminopyrimidine derivatives, involving the use of 4-nitro-10,10-dioxo-10H-10λ6-phenoxathiine-2,8-dicarboxylic acid obtained by intramolecular cyclization. The study discusses the reactivity of dicarbonyl chlorides in acylation of amines, relevant to compounds like 1-(2-chloro-5-nitrobenzoyl)-N-ethylindoline-2-carboxamide (Ignatovich et al., 2019).

  • Formation of 1,2,4-Oxadiazolines : Rodriguez et al. (1983) explored the reaction of Δ2-oxazolin-5-ones with nitrosobenzene, leading to the formation of Δ4-1,2,4-oxadiazolin-3-carboxylic acids. This study highlights the thermal decomposition of these acids, which can be linked to the synthesis pathways involving compounds like 1-(2-chloro-5-nitrobenzoyl)-N-ethylindoline-2-carboxamide (Rodriguez et al., 1983).

Chemical Properties and Applications

  • Mechanical Behavior in Co-crystals : Kakkar et al. (2018) studied the mechanical behavior of co-crystals containing substituted carboxylic acids, amides, and active pharmaceutical ingredients. This research is relevant for understanding how 1-(2-chloro-5-nitrobenzoyl)-N-ethylindoline-2-carboxamide might behave in different crystalline structures and its potential applications in material sciences (Kakkar et al., 2018).

  • Synthesis and Biological Activity : Kato et al. (1996) conducted a study on the synthesis and biological activity of related benzamides, which can be insightful for understanding the potential biological applications and interactions of 1-(2-chloro-5-nitrobenzoyl)-N-ethylindoline-2-carboxamide in medical and pharmaceutical research (Kato et al., 1996).

  • Evaluation in EPR Oximetry : Khan et al. (2011) evaluated isoindoline nitroxides in Electron Paramagnetic Resonance (EPR) oximetry. The study of such nitroxides, related to the structure of 1-(2-chloro-5-nitrobenzoyl)-N-ethylindoline-2-carboxamide, is significant for their potential application in biological systems and biomedical imaging (Khan et al., 2011).

Safety and Hazards

The safety data sheet for a related compound, “2-Chloro-5-nitrobenzoic acid”, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(2-chloro-5-nitrobenzoyl)-N-ethyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4/c1-2-20-17(23)16-9-11-5-3-4-6-15(11)21(16)18(24)13-10-12(22(25)26)7-8-14(13)19/h3-8,10,16H,2,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNNLKDIXBISSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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